![molecular formula C34H34N2O6 B14464495 5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo- CAS No. 70815-13-3](/img/structure/B14464495.png)
5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo- typically involves multi-step organic reactions. The process may start with the preparation of the isobenzofuran core, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and amination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo- include other isobenzofuran derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
70815-13-3 |
|---|---|
Molecular Formula |
C34H34N2O6 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
1-(5-anilino-2-ethoxy-4-methylphenyl)-1-[4-(diethylamino)-2-hydroxyphenyl]-3-oxo-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C34H34N2O6/c1-5-36(6-2)24-14-16-27(30(37)19-24)34(26-15-13-22(32(38)39)18-25(26)33(40)42-34)28-20-29(21(4)17-31(28)41-7-3)35-23-11-9-8-10-12-23/h8-20,35,37H,5-7H2,1-4H3,(H,38,39) |
InChI Key |
UQYXUSUNEDUJCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C2(C3=C(C=C(C=C3)C(=O)O)C(=O)O2)C4=C(C=C(C(=C4)NC5=CC=CC=C5)C)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


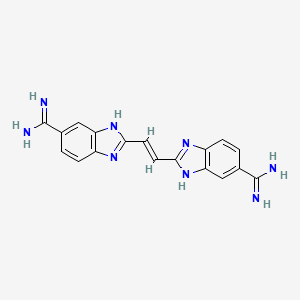
![1H-Pyrido[3,2-c][1,2]diazepine](/img/structure/B14464429.png)
![2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14464436.png)
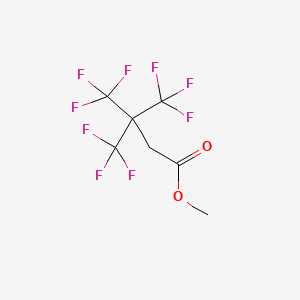
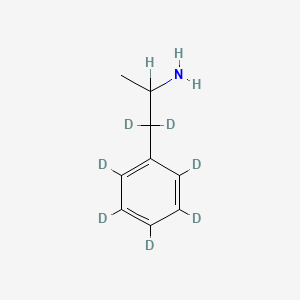
![{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol](/img/structure/B14464453.png)



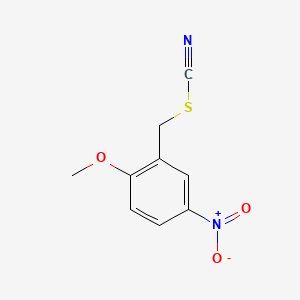
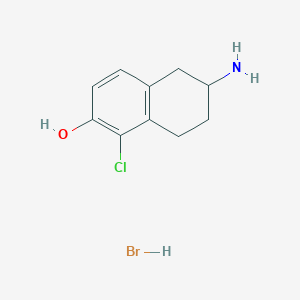

![2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide](/img/structure/B14464489.png)
![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)
